4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
4-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 3 and a methoxy-linked piperidine moiety at position 2. The piperidine ring is further modified by a 2-fluorobenzenesulfonyl group, which introduces sulfonamide functionality. This structure combines aromatic, sulfonyl, and piperidine motifs, making it a candidate for diverse pharmacological applications, including kinase inhibition or antimicrobial activity, based on structural analogs .
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution for sulfonylation and coupling reactions to attach the piperidine-methoxy-pyridine scaffold. Piperidine derivatives are well-documented for their biological relevance, particularly in antimicrobial and anti-inflammatory contexts . However, specific pharmacological data for this compound remain underexplored in publicly available literature, necessitating further experimental validation.
Properties
IUPAC Name |
4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-12-20-9-6-17(14)24-13-15-7-10-21(11-8-15)25(22,23)18-5-3-2-4-16(18)19/h2-6,9,12,15H,7-8,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMETWORISVXXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a fluorobenzenesulfonyl group through a sulfonylation reaction. This intermediate is then coupled with a methoxypyridine derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the methoxypyridine moiety may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
Sulfonyl vs. Amidine Functionality: The 2-fluorobenzenesulfonyl group in the target compound distinguishes it from amidine-based analogs like ATI-2307 and pentamidine. Sulfonamides are known for enhanced metabolic stability compared to amidines, which may reduce toxicity . Amidine derivatives (e.g., pentamidine) exhibit broad antiparasitic activity but face challenges like poor oral bioavailability and renal toxicity .
Piperidine Modifications: The target compound’s piperidine-methoxy linkage contrasts with the acetylated piperidinone in Ravichandran et al.’s work .
Pyridine Core vs.
Pharmacokinetic and Pharmacodynamic Considerations
Table 2: Hypothetical Pharmacokinetic Profiles
- Metabolic Stability : The 2-fluorobenzenesulfonyl group likely enhances resistance to cytochrome P450-mediated metabolism compared to amidine derivatives, as seen in sulfonamide drugs .
- Target Selectivity : The methyl and methoxy groups on pyridine may improve selectivity for kinase targets over off-target effects, a limitation in broader-acting analogs like pentamidine .
Biological Activity
4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique molecular structure, has garnered attention in medicinal chemistry for its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.41 g/mol. The structure includes a piperidine ring, a pyridine ring, and a fluorobenzenesulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2380070-67-5 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The fluorobenzenesulfonyl group enhances binding affinity to various enzymes and receptors, potentially modulating cellular signaling pathways. Research indicates that it may act as an inhibitor or activator depending on the target involved.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes that play crucial roles in disease pathways. For instance, it has been tested against proteases and kinases, demonstrating significant inhibitory effects.
Receptor Interaction
The compound also shows promise in modulating receptor activity, particularly in the central nervous system (CNS). Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
Case Studies
- Inhibition of Kinases : A study evaluated the inhibitory effect of the compound on various kinases involved in cancer progression. Results indicated a dose-dependent inhibition, suggesting its potential as an anticancer agent.
- Neurotransmitter Modulation : Another investigation focused on the compound's effect on serotonin receptors, revealing an increase in receptor binding affinity which could be beneficial for mood disorders.
Research Findings
Recent findings have highlighted the following aspects of this compound:
- Selectivity : The compound exhibits selectivity towards certain enzyme classes, minimizing off-target effects.
- Bioavailability : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics.
- Therapeutic Potential : Ongoing research is exploring its efficacy in models of depression and anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
